A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
Dithiothreitol
CAS No.: 3483-12-3
Cat. No.: VC21183702
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3483-12-3 |
---|---|
Molecular Formula | C4H10O2S2 |
Molecular Weight | 154.3 g/mol |
IUPAC Name | (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol |
Standard InChI | InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 |
Standard InChI Key | VHJLVAABSRFDPM-IMJSIDKUSA-N |
Isomeric SMILES | C([C@@H]([C@H](CS)O)O)S |
Impurities | Oxidized form: <2.5% (absorbance at 283nm) |
SMILES | C(C(C(CS)O)O)S |
Canonical SMILES | C(C(C(CS)O)O)S |
Boiling Point | BP: 115-116 °C at 1 mm Hg Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg |
Colorform | Needles from ether Solid |
Melting Point | 42-43 °C 42.50 °C. @ 760.00 mm Hg |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Dithiothreitol is characterized by its molecular formula C₄H₁₀O₂S₂ and a molecular weight of 154.25 g/mol . In its pure form, DTT appears as a white crystalline powder with an unpleasant odor . The compound contains two thiol groups that give it its distinctive reducing properties, making it particularly useful for breaking disulfide bonds in proteins and other biomolecules.
Physical Properties
DTT exhibits specific physical characteristics that influence its handling and application in laboratory settings. The compound has a melting point of 41-44°C and a boiling point of approximately 125°C . With a density of 1.04 g/mL at 20°C, it is slightly denser than water . DTT is highly soluble in water (approximately 50 mg/mL), yielding a clear, colorless solution . Additionally, it dissolves readily in other solvents including ethanol, chloroform, ether, and ethyl acetate .
Table 1: Physical and Chemical Properties of Dithiothreitol
Property | Value |
---|---|
Molecular Formula | C₄H₁₀O₂S₂ |
Molecular Weight | 154.25 g/mol |
Melting Point | 41-44°C |
Boiling Point | 125°C |
Density | 1.04 g/mL at 20°C |
pH (0.1M in H₂O) | 4.0-6.0 |
pKa of Thiol Groups | 9.2 and 10.1 |
Redox Potential | -0.33 V at pH 7 |
Physical Appearance | White crystalline powder |
Solubility in Water | Freely soluble (50 mg/mL) |
Synthesis and Production
Modern Industrial Synthesis
Contemporary industrial syntheses have moved away from the traditional approach, instead utilizing related epoxides and hydrogen sulfide as starting materials . These modern methods offer improved safety profiles and potential scalability advantages for commercial production.
Mechanism of Action
Reducing Mechanism
Dithiothreitol functions as an exceptionally strong reducing agent with a redox potential of -0.33 V at pH 7 . This makes it particularly effective for reducing disulfide bonds in proteins and other biomolecules. The reduction process occurs through two sequential thiol-disulfide exchange reactions .
The reduction mechanism typically proceeds as follows: first, one thiol group of DTT attacks a disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group attacks this intermediate, completing the reduction and forming a stable six-membered ring containing an internal disulfide bond . This intramolecular reaction is highly favorable due to the formation of the stable ring structure, driving the reduction to completion.
pH Dependency
A crucial aspect of DTT's reducing capacity is its pH dependency. The reducing power of DTT is limited to pH values above 7, as only the negatively charged thiolate form (-S⁻) is reactive, while the protonated thiol form (-SH) lacks reactivity . This pH dependence is directly related to the pKa values of the thiol groups, which are 9.2 and 10.1 . Consequently, DTT's effectiveness diminishes significantly in acidic environments.
Applications in Molecular Biology
Protein Disulfide Bond Reduction
DTT is extensively used in protein biochemistry to reduce disulfide bonds, which can be crucial for structural analyses and functional studies . When added to protein solutions at concentrations of 1-10 mM, DTT effectively reduces disulfide bridges that may contribute to protein tertiary structure . This application is particularly valuable in protein denaturation prior to techniques such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) .
DNA Applications
In nucleic acid biochemistry, DTT serves as a reducing or "deprotecting" agent for thiolated DNA . Terminal sulfur atoms in thiolated DNA tend to form dimers in solution, especially in oxidizing environments. These dimers significantly reduce the efficiency of subsequent coupling reactions, such as DNA immobilization on gold surfaces in biosensor development . By adding DTT to DNA solutions, researchers can prevent this dimerization, thereby enhancing reaction efficiency.
Stabilization of Enzymes
DTT plays a crucial role in stabilizing sulfhydryl-containing enzymes by preventing oxidation of critical thiol groups . Many enzymes rely on reduced cysteine residues for catalytic activity, and oxidation of these residues can lead to enzyme inactivation. By maintaining these thiols in their reduced state, DTT helps preserve enzymatic function during experimental procedures.
Medical and Clinical Applications
Clinical Microbiology
In clinical settings, DTT has found application as a reagent for liquefying respiratory specimens due to its ability to break down disulfide bonds in mucus glycoproteins . This property makes it valuable in sample preparation for microbiological analyses.
Biofilm Research
Research has demonstrated that DTT is effective in detaching biofilms from orthopedic prostheses . This application is particularly valuable in the diagnosis of implant-related infections, where distinguishing between infection and aseptic loosening is crucial for appropriate treatment decisions. By facilitating the detachment of biofilm-embedded bacteria, DTT enhances diagnostic accuracy in these challenging clinical scenarios .
Laboratory Protocols
General Reduction Protocol
For general protein or peptide reduction, researchers typically prepare DTT as follows:
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Prepare a fresh 1M DTT stock solution in water (avoiding inhalation of DTT powder)
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Add DTT to the protein or peptide solution to achieve a final concentration of 1-10 mM
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For enhanced reduction efficiency, incubation at elevated temperatures (37°C or 56°C) may be beneficial, though reduction can also occur effectively at room temperature or on ice
Reduction Prior to Alkylation
When reduction is followed by alkylation, a modified protocol is recommended:
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Incubate the reduced protein or peptide with N-Ethylmaleimide (NEM) at a concentration at least three-fold higher than the DTT concentration
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Continue incubation for 30 minutes to 1 hour to allow complete alkylation of reduced thiols
Comparison with Other Reducing Agents
DTT vs. 2-Mercaptoethanol
While both DTT and 2-mercaptoethanol (βME) serve as reducing agents in biochemical applications, DTT offers several advantages. Most notably, DTT requires significantly lower concentrations to achieve equivalent reduction—typically 100 mM DTT compared to approximately 700 mM (5% v/v) for βME . This difference arises from DTT's ability to form a stable six-membered ring upon oxidation, driving the reduction reaction to completion more effectively than the linear oxidation product of βME.
Table 2: Comparison of Common Reducing Agents
Property | Dithiothreitol (DTT) | 2-Mercaptoethanol (βME) |
---|---|---|
Typical Working Concentration | 1-10 mM (general use); 100 mM (SDS-PAGE) | 700 mM (5% v/v) |
Redox Potential | -0.33 V at pH 7 | -0.26 V at pH 7 |
Stability | Air sensitive, degrades over time | More stable than DTT, but still oxidizes |
Odor | Unpleasant | Strong, unpleasant |
Membrane Permeability | Can cross biological membranes | Limited membrane permeability |
Reaction Product | Stable six-membered ring | Linear disulfide |
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